molecular formula C27H48 B13940376 1-(2,4,6-Trimethylphenyl)octadecane CAS No. 55282-67-2

1-(2,4,6-Trimethylphenyl)octadecane

Cat. No.: B13940376
CAS No.: 55282-67-2
M. Wt: 372.7 g/mol
InChI Key: SDJSEINVDXJJCL-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2-octadecylbenzene is an organic compound with the molecular formula C27H48. It is also known by other names such as 1-(2,4,6-Trimethylphenyl)octadecane and 2,4,6-Trimethyl-n-octadecylbenzene . This compound is characterized by its aromatic benzene ring substituted with three methyl groups and a long octadecyl chain, making it a significant molecule in various chemical applications.

Preparation Methods

The synthesis of 1,3,5-Trimethyl-2-octadecylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with octadecyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product .

Industrial production methods may involve similar alkylation processes but are optimized for large-scale production. These methods ensure high yields and purity of the final product, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1,3,5-Trimethyl-2-octadecylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces cyclohexane derivatives.

Scientific Research Applications

1,3,5-Trimethyl-2-octadecylbenzene has several scientific research applications:

    Chemistry: It is used as a model compound in studies of alkylation reactions and aromatic substitution mechanisms.

    Biology: The compound’s long alkyl chain makes it useful in studying membrane interactions and lipid bilayer behavior.

    Medicine: Research into its potential as a drug delivery agent due to its hydrophobic properties and ability to interact with lipid membranes.

    Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2-octadecylbenzene involves its interaction with molecular targets through hydrophobic interactions and aromatic stacking. The long octadecyl chain allows it to embed into lipid membranes, affecting membrane fluidity and permeability. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

1,3,5-Trimethyl-2-octadecylbenzene can be compared with other similar compounds such as:

    1,3,5-Trimethylbenzene: Lacks the long alkyl chain, making it less hydrophobic and less effective in membrane interactions.

    1,3,5-Trimethyl-2-hexadecylbenzene: Similar structure but with a shorter alkyl chain, affecting its physical properties and interactions.

    2,4,6-Trimethyl-n-octadecylbenzene: Another name for the same compound, highlighting its structural features.

The uniqueness of 1,3,5-Trimethyl-2-octadecylbenzene lies in its combination of a highly substituted aromatic ring and a long alkyl chain, providing a balance of hydrophobicity and reactivity.

Properties

CAS No.

55282-67-2

Molecular Formula

C27H48

Molecular Weight

372.7 g/mol

IUPAC Name

1,3,5-trimethyl-2-octadecylbenzene

InChI

InChI=1S/C27H48/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-25(3)22-24(2)23-26(27)4/h22-23H,5-21H2,1-4H3

InChI Key

SDJSEINVDXJJCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(C=C(C=C1C)C)C

Origin of Product

United States

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